2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
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Overview
Description
“2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide” is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are a group of heterocyclic compounds that have been studied for their potential pharmacological activities . They have been found in various pharmacological agents of diverse therapeutic categories .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves several steps. One common method is the Suzuki coupling reaction . This reaction is used to produce intermediates, which are then subjected to further Suzuki-Miyaura coupling with corresponding boronic esters to produce the key intermediates . These intermediates then undergo a deprotection reaction to afford the final compounds .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core . This core is a bicyclic heterocyclic system composed of a pyrazole and a pyrimidine ring .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are likely to be influenced by the presence of the pyrazolo[3,4-d]pyrimidine core . This core can participate in a variety of reactions, leading to a wide range of possible substituents .
Scientific Research Applications
Synthesis and Pharmacological Properties
- A study focused on synthesizing a novel series of pyrazolopyrimidines, closely related to 2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide, demonstrated their potential as anticancer and anti-5-lipoxygenase agents. This research highlights the structural versatility and potential pharmacological applications of this compound class (Rahmouni et al., 2016).
Anti-inflammatory Activity
- Another study explored the synthesis of pyrazolopyrimidines and found significant anti-inflammatory activity. While not directly studying this compound, it sheds light on the potential anti-inflammatory properties of related compounds (Kalsi et al., 1990).
Synthesis and Structural Analysis
- Research into the synthesis of fluoro-containing derivatives of pyrazolo[3,4-d]pyrimidines, including compounds similar to this compound, has been conducted, revealing insights into the structural and chemical properties of these compounds (Eleev et al., 2015).
Exploration of Heterocyclic Systems
- A study on tricyclic heteroaromatic systems, which include pyrazolo[3,4-d]pyrimidines, offers a broader understanding of the chemical behavior and potential applications of compounds like this compound (Golec et al., 1992).
Chemical Reactions and Derivatives
- Investigations into the reactions of pyrazolo[3,4-d][1,2,3]triazin-4-ol with thionyl chloride provide insight into the chemical behavior and potential derivatives of pyrazolo[3,4-d]pyrimidines, closely related to the compound (Khutova et al., 2013).
COX-2 Inhibition
- Pyrazolo[3,4‐d]pyrimidine derivatives have been synthesized and studied for their COX‐2 inhibitory profile, suggesting potential therapeutic applications in inflammation and pain management (Raffa et al., 2009).
Antimicrobial Activity
- Research on new heterocycles incorporating antipyrine moiety, including pyrazolo[3,4-d]pyrimidines, has shown significant antimicrobial properties, indicating potential for development into antimicrobial agents (Bondock et al., 2008).
Future Directions
The future directions for the study of “2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide” and related compounds are likely to involve further exploration of their pharmacological activities . This could include studies to elucidate their mechanisms of action, optimize their synthesis, and evaluate their safety and efficacy in preclinical and clinical settings .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme in cellular processes and plays a significant role in the development and progression of many diseases, including cancer . Inhibition of CDK2 is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to apoptosis induction within certain cell lines . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The compound affects the biochemical pathways related to cell proliferation. By inhibiting CDK2, it disrupts the normal cell cycle, leading to cell growth arrest . This disruption affects the downstream effects of cell proliferation, leading to apoptosis, or programmed cell death .
Pharmacokinetics
These properties help predict the observed antitumor activity .
Result of Action
The result of the compound’s action is a significant inhibition of cell growth in certain cell lines. Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within these cells, leading to a decrease in their proliferation .
Biochemical Analysis
Biochemical Properties
CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Cellular Effects
In terms of cellular effects, pyrazolopyridines have shown superior cytotoxic activities against various cell lines . For instance, they have been found to significantly inhibit the growth of MCF-7 and HCT-116 cell lines
Molecular Mechanism
It is known that pyrazolopyridines can mimic hinge region binding interactions in kinase active sites due to their structural similarity with the adenine ring of ATP . This allows them to inhibit CDK2, a protein kinase essential in cellular processes .
Properties
IUPAC Name |
2-chloro-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN5O2/c19-15-9-5-4-8-13(15)17(25)22-23-11-20-16-14(18(23)26)10-21-24(16)12-6-2-1-3-7-12/h1-11H,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZLHCMVTHXELN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.